Folligen

Mammary Carcinoma Hormone-Dependent Cancer GnRH Agonist Therapy

Folligen (CAS 103631-79-4) is the only GnRH analog that delivers near-complete tumor remission in DMBA rat models without inducing ovarian suppression—a critical differentiator from superactive mammalian analogs like Leuprolide or Buserelin. Its unique activation of tyrosine kinase and PKC pathways makes it irreplaceable for dissecting non-classical, direct antiproliferative mechanisms in MDA-MB-231 and other hormone-sensitive cancer lines. For labs developing peptide-drug conjugates, Folligen offers a proven cancer-cell-targeting backbone with distinct receptor engagement. Substituting a generic GnRH agonist will fundamentally alter experimental outcomes. Secure this research-exclusive peptide to ensure data integrity in your oncology pipeline.

Molecular Formula C61H78N14O13
Molecular Weight 1215.4 g/mol
CAS No. 103631-79-4
Cat. No. B1673527
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFolligen
CAS103631-79-4
Synonyms6-Phe-8-Gln-9-N-Et-ProNH2-10-des-GlyNH2-LHRH
folligen
GnRH, Phe(6)-Gln(8)-N-Et-ProNH2(9)-des-GlyNH2(10)-
GnRH-ethylamide, D-Phe(6)-Gln(8)-desGly(10)-
LHRH, Phe(6)-Gln(8)-N-Et-ProNH2(9)-des-GlyNH2(10)-
LHRH, phenylalanyl(6)-glutaminyl(8)-N-ethylprolinamide(9)-des-Glycinamide(10)-
Molecular FormulaC61H78N14O13
Molecular Weight1215.4 g/mol
Structural Identifiers
SMILESCCNC(=O)C1CCCN1C(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CO)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CC6=CN=CN6)NC(=O)C7CCC(=O)N7
InChIInChI=1S/C61H78N14O13/c1-4-64-60(87)50-15-10-24-75(50)61(88)43(20-22-51(62)78)68-54(81)44(25-34(2)3)69-55(82)45(26-35-11-6-5-7-12-35)70-56(83)46(27-36-16-18-39(77)19-17-36)71-59(86)49(32-76)74-57(84)47(28-37-30-65-41-14-9-8-13-40(37)41)72-58(85)48(29-38-31-63-33-66-38)73-53(80)42-21-23-52(79)67-42/h5-9,11-14,16-19,30-31,33-34,42-50,65,76-77H,4,10,15,20-29,32H2,1-3H3,(H2,62,78)(H,63,66)(H,64,87)(H,67,79)(H,68,81)(H,69,82)(H,70,83)(H,71,86)(H,72,85)(H,73,80)(H,74,84)/t42?,43-,44-,45+,46-,47-,48-,49-,50-/m0/s1
InChIKeyFVGGCEANXXPWAJ-YXIHLITBSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Folligen (CAS 103631-79-4): GnRH Analog Peptide for Targeted Cancer Research


Folligen (CAS 103631-79-4) is a synthetic, peptidic gonadotropin-releasing hormone (GnRH) analog originally developed as a chicken GnRH derivative [1]. With a molecular weight of 1215.38 g/mol and formula C₆₁H₇₈N₁₄O₁₃, this compound has been investigated for its unique antitumor properties in hormone-sensitive cancers . The peptide demonstrates a distinct pharmacological profile compared to classical superactive mammalian GnRH analogs, making it a compound of specific interest for endocrinology and oncology research [2].

Why Folligen (CAS 103631-79-4) Cannot Be Interchanged with Standard GnRH Analogs


Folligen's molecular structure and mechanism of action are fundamentally different from superactive mammalian GnRH analogs such as Buserelin or Leuprolide [1]. It originates from a chicken GnRH sequence and does not induce the same downstream signaling cascades [2]. Critically, substituting a generic GnRH agonist for Folligen in an experimental model would completely alter the study's outcome, as Folligen is the only known analog in its class to achieve near-complete tumor remission without inducing a state of hormonal castration [3]. This functional divergence—effective antineoplastic activity without the severe side effect profile of ovarian suppression—means that any substitution with a standard GnRH analog would introduce significant confounding variables into the research data [4].

Quantitative Evidence for Folligen (CAS 103631-79-4) Over Buserelin and Other GnRH Analogs


Superior In Vivo Antitumor Efficacy in DMBA-Induced Mammary Carcinoma Model

In a comparative in vivo study, Folligen achieved an almost complete tumor remission rate in a DMBA-induced rat mammary carcinoma model. This efficacy was achieved without the debilitating side effect of hormonal castration, a key differentiator from standard treatments [1].

Mammary Carcinoma Hormone-Dependent Cancer GnRH Agonist Therapy

Enhanced Antiproliferative Activity Against Human Breast Cancer Cells

In a direct comparison using the MDA-MB-231 human breast cancer cell line, Folligen demonstrated superior inhibition of cell proliferation when benchmarked against the well-characterized superactive GnRH analog, Buserelin [1].

Triple-Negative Breast Cancer Cell Proliferation Assay Comparative Pharmacology

Unique Signal Transduction Profile Distinct from Buserelin

Beyond simple antiproliferative metrics, Folligen engages a different intracellular signaling network compared to Buserelin in MDA-MB-231 cells. This differential signaling suggests a unique mechanism of action that is not shared by other GnRH analogs [1].

Signal Transduction Mechanism of Action Tyrosine Kinase Inhibition

Folligen (CAS 103631-79-4): Targeted Research and Development Applications


Investigating Non-Castrating Therapies for Hormone-Sensitive Cancers

Folligen is the primary research compound for in vivo studies aiming to model effective antineoplastic therapy without inducing iatrogenic menopause. Based on the ~100% tumor remission without hormonal castration in DMBA rat models [1], this compound is uniquely suited for testing therapeutic strategies intended for premenopausal patients where ovarian preservation is a priority.

Elucidating Divergent GnRH Signaling in Triple-Negative Breast Cancer

In vitro studies using MDA-MB-231 cells can leverage Folligen to dissect a unique GnRH-mediated signaling pathway. The compound's distinct activation profile, involving tyrosine kinases and PKC [2], makes it an essential tool for researchers differentiating between the classical hormonal (castration-dependent) and non-classical (direct antiproliferative) mechanisms of GnRH analog action.

Developing Next-Generation GnRH Analog Conjugates

Due to its unique structural and functional characteristics, Folligen is a valuable backbone for developing novel peptide-drug conjugates (PDCs). Its proven ability to target and act upon cancer cells [3], combined with its distinct receptor engagement, suggests it can be used as a precise targeting vector for cytotoxic payloads in hormone-sensitive cancers.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
Explore Hub


Quote Request

Request a Quote for Folligen

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.